molecular formula C9H5FN2O4 B13038994 Methyl 2-cyano-6-fluoro-4-nitrobenzoate

Methyl 2-cyano-6-fluoro-4-nitrobenzoate

Cat. No.: B13038994
M. Wt: 224.14 g/mol
InChI Key: VZBIEHAGLVEQAY-UHFFFAOYSA-N
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Description

Methyl 2-cyano-6-fluoro-4-nitrobenzoate is a substituted methyl benzoate derivative characterized by a nitro group at the 4-position, a cyano group at the 2-position, and a fluorine atom at the 6-position on the aromatic ring.

Properties

Molecular Formula

C9H5FN2O4

Molecular Weight

224.14 g/mol

IUPAC Name

methyl 2-cyano-6-fluoro-4-nitrobenzoate

InChI

InChI=1S/C9H5FN2O4/c1-16-9(13)8-5(4-11)2-6(12(14)15)3-7(8)10/h2-3H,1H3

InChI Key

VZBIEHAGLVEQAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorobenzoate followed by the introduction of a cyano group. The nitration process involves treating methyl 2-fluorobenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then subjected to a cyanation reaction using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Reduction of Nitro Group: Methyl 2-cyano-6-fluoro-4-aminobenzoate.

    Reduction of Cyano Group: Methyl 2-amino-6-fluoro-4-nitrobenzoate.

    Substitution of Fluoro Group: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-6-fluoro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-6-fluoro-4-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The fluoro group can influence the compound’s lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-cyano-6-fluoro-4-nitrobenzoate with analogous methyl benzoate derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference
This compound 2-CN, 4-NO₂, 6-F ~250–260 (estimated) Nitro, cyano, fluoro, ester Likely synthesis intermediate; high electron deficiency
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 4-Br, 2-F, 6-OH 249.03 Bromo, fluoro, hydroxy, ester Pharmaceutical/agrochemical intermediate; higher solubility due to -OH group
Metsulfuron-methyl ester Sulfonylurea, triazine, methyl ester Varies Sulfonylurea, triazine, ester Herbicide (inhibits acetolactate synthase)
Sandaracopimaric acid methyl ester Diterpene backbone, methyl ester ~316 (estimated) Diterpene, ester Natural resin component; limited reactivity due to fused rings

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in this compound create a highly electron-deficient aromatic ring, enhancing reactivity in nucleophilic aromatic substitution (NAS) compared to compounds with fewer EWGs (e.g., Methyl 4-bromo-2-fluoro-6-hydroxybenzoate) .
  • Steric Effects: The fluorine atom at the 6-position may hinder substitution at adjacent positions, a factor less pronounced in simpler esters like methyl palmitate ().
  • Stability: Nitro groups can confer thermal sensitivity, whereas hydroxy or bromo substituents (as in ) may improve stability under specific conditions.

Key Research Findings

  • Substituent Influence on Reactivity: The presence of multiple EWGs in this compound significantly lowers the electron density of the aromatic ring, making it more reactive toward nucleophiles than analogs with fewer EWGs (e.g., hydroxy or bromo derivatives) .
  • Comparative Solubility: The absence of polar groups (e.g., -OH) in this compound likely reduces its solubility in polar solvents compared to Methyl 4-bromo-2-fluoro-6-hydroxybenzoate .

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